- Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological EvaluationChemMedChem, 2014, 9(5), 962-972,
Cas no 93-50-5 (4-Chloro-2-methoxyaniline)

4-Chloro-2-methoxyaniline Propiedades químicas y físicas
Nombre e identificación
-
- 4-Chloro-2-methoxyaniline hydrochloride
- 4-Chloro-2-methoxyaniline
- 2-AMINO-5-CHLOROANISOLE HYDROCHLORIDE
- 4-CHLORO-2-ANISIDINE HYDROCHLORIDE
- 4-Chloro-2-methoxy-phenylamine
- 4-chloro-o-anisidine
- 4-CHLORO-O-ANISIDINE HYDROCHLORIDE
- Benzenamine,4-chloro-2-methoxy-
- 4-Chloro-2-methoxyphenylamine
- Benzenamine, 4-chloro-2-methoxy-
- 2-Amino-5-chloroanisole
- (4-Chloro-2-methoxyphenyl)amine
- p-Chloro-o-anisidine
- 4-chloro-2-methoxybenzenamine
- 2-methoxy-4-chloroaniline
- 2-methoxy-4-chlorobenzenamine
- 4-Chloro-2-(methyloxy)aniline
- 2-Amino-5-Chloroanisole HCL
- WOXLPNAO
- 4-Chloro-2-methoxybenzenamine (ACI)
- o-Anisidine, 4-chloro- (7CI, 8CI)
- 1-Amino-4-chloro-2-methoxybenzene
- 4-Chloro-2-anisidine
- 5-Chloro-2-aminoanisole
- CS-0043926
- NS00039569
- InChI=1/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
- BCP28442
- 4-Chloro-2-methoxyaniline, AldrichCPR
- DB-057406
- MFCD06801386
- AKOS000674032
- SY104152
- SB40014
- Z851801172
- 93-50-5
- J-514957
- STL301778
- PS-3458
- WOXLPNAOCCIZGP-UHFFFAOYSA-
- SCHEMBL171279
- AN-584/43422715
- BBL100098
- TV9MZ8W6NF
- DTXSID5059088
- EINECS 202-251-3
- o-ANISIDINE, 4-CHLORO-
- EN300-152623
-
- MDL: MFCD00068437
- Renchi: 1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
- Clave inchi: WOXLPNAOCCIZGP-UHFFFAOYSA-N
- Sonrisas: ClC1C=C(OC)C(N)=CC=1
Atributos calculados
- Calidad precisa: 157.02900
- Masa isotópica única: 157.029442
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 110
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 35.2
Propiedades experimentales
- Denso: 1.1760 (rough estimate)
- Punto de fusión: 52°C
- Punto de ebullición: 260°C (rough estimate)
- Punto de inflamación: 399°C
- índice de refracción: 1.5430 (estimate)
- PSA: 35.25000
- Logp: 2.51200
4-Chloro-2-methoxyaniline Información de Seguridad
- Instrucciones de peligro: Irritant/Keep Cold
- Código de categoría de peligro: 43
- Instrucciones de Seguridad: 36/37
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep cold
4-Chloro-2-methoxyaniline Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Chloro-2-methoxyaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100919-5g |
4-chloro-2-methoxybenzenamine |
93-50-5 | 95% | 5g |
$64 | 2023-03-06 | |
Enamine | EN300-152623-0.5g |
4-chloro-2-methoxyaniline |
93-50-5 | 95% | 0.5g |
$28.0 | 2023-07-07 | |
Enamine | EN300-152623-100.0g |
4-chloro-2-methoxyaniline |
93-50-5 | 95% | 100.0g |
$1128.0 | 2023-07-07 | |
eNovation Chemicals LLC | D397361-250g |
4-Chloro-2-methoxyaniline |
93-50-5 | 97% | 250g |
$2400 | 2023-09-02 | |
abcr | AB235184-1 g |
4-Chloro-2-methoxyaniline, 98%; . |
93-50-5 | 98% | 1g |
€99.80 | 2023-04-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0189-5g |
4-Chloro-2-methoxy-phenylamine |
93-50-5 | 96% | 5g |
¥1678.84 | 2025-01-22 | |
Enamine | EN300-152623-1.0g |
4-chloro-2-methoxyaniline |
93-50-5 | 95% | 1.0g |
$37.0 | 2023-07-07 | |
Alichem | A015000876-500mg |
2-Amino-5-chloroanisole |
93-50-5 | 97% | 500mg |
$806.85 | 2023-08-31 | |
TRC | C367820-250mg |
4-Chloro-2-methoxyaniline |
93-50-5 | 250mg |
$ 161.00 | 2023-09-08 | ||
TRC | C367820-2g |
4-Chloro-2-methoxyaniline |
93-50-5 | 2g |
$ 1005.00 | 2023-04-18 |
4-Chloro-2-methoxyaniline Métodos de producción
Métodos de producción 1
Métodos de producción 2
1.2 reflux
- Preparation of pyrazolones as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Métodos de producción 3
- Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazoneChemical & Pharmaceutical Bulletin, 1991, 39(3), 572-8,
Métodos de producción 4
- New InhA inhibitors based on expanded triclosan and Di-triclosan analogues to develop a new treatment for tuberculosisPharmaceuticals, 2021, 14(4),,
Métodos de producción 5
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Métodos de producción 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
- Substituted triazole derivatives as oxytocin antagonists and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
- Mechanism of the reaction of carbon and nitrogen nucleophiles with the model carcinogens O-pivaloyl-N-arylhydroxylamines: competing SN2 substitution and SN1 solvolysisJournal of the American Chemical Society, 1991, 113(9), 3459-66,
Métodos de producción 8
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox CatalysisJournal of the American Chemical Society, 2020, 142(40), 17187-17194,
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
- Preparation method of mono-substituted p-chloroaniline, China, , ,
Métodos de producción 12
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocyclesSynthetic Communications, 2018, 48(20), 2708-2714,
Métodos de producción 13
Métodos de producción 14
1.2 Reagents: Sodium chloride Solvents: Water
- Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary AminesAdvanced Synthesis & Catalysis, 2023, 365(13), 2165-2170,
Métodos de producción 15
Métodos de producción 16
Métodos de producción 17
1.2 1.5 h, reflux; reflux → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- New compound having FGFR inhibitory activity and preparation and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 18
- Preparation of methoxyaniline compound, China, , ,
Métodos de producción 19
Métodos de producción 20
1.2 Reagents: Sodium hydroxide Solvents: Water
- Preparation of triazole-3-carboxamide derivatives as lipoxygenase inhibitors, World Intellectual Property Organization, , ,
4-Chloro-2-methoxyaniline Raw materials
- 4-Chloro-1-fluoro-2-methoxybenzene
- N-(4-chlorophenyl)-O-pivaloylhydroxylamine
- Thianthrenium, 5-(4-chloro-2-methoxyphenyl)-
- Borate(1-),tetrafluoro-
- 5-Chloro-2-nitroanisole
- TERT-BUTYL 4-CHLORO-2-METHOXYPHENYLCARBAMATE
- Carbamic acid, (4-chloro-2-methoxyphenyl)-, ethyl ester (9CI)
4-Chloro-2-methoxyaniline Preparation Products
4-Chloro-2-methoxyaniline Literatura relevante
-
1. 156. Sulphonamides as a source of quinonesF. Bell J. Chem. Soc. 1960 769
-
Jan Moens,Frank De Proft,Paul Geerlings Phys. Chem. Chem. Phys. 2010 12 13174
-
3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activityDomenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639
-
4. CCCCLVII.—The inhibitory effect of substituents in chemical reactions. Part II. The reactivity of the isothiocyano-group in substituted arylthiocarbimidesDonald Wheeler Browne,George Malcolm Dyson J. Chem. Soc. 1931 3285
-
5. CLXXI.—The nature of the alternating effect in carbon chains. Part XIX. The mechanism of certain aromatic migrationsChristopher Kelk Ingold,Ernest Walter Smith,Charles Cyril Norrey Vass J. Chem. Soc. 1927 1245
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